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Compound of Interest

Compound Name: 4-Bromo-5-methylpyrimidine

Cat. No.: B113584

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound
4-Bromo-5-methylpyrimidine. Due to the limited availability of public experimental spectra for
this specific molecule, this document presents predicted data based on established
spectroscopic principles and data from structurally related compounds. This guide is intended
to assist researchers in the identification and characterization of 4-Bromo-5-methylpyrimidine
and its analogues.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-Bromo-5-methylpyrimidine. These predictions
are derived from the analysis of similar pyrimidine derivatives and general spectroscopic
theory.

Table 1: Predicted *H NMR Data for 4-Bromo-5-methylpyrimidine
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.9-9.1 Singlet 1H H-2
~8.5-8.7 Singlet 1H H-6
~2.4-2.6 Singlet 3H -CHs

Note: Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCls.

Table 2: Predicted 13C NMR Data for 4-Bromo-5-methylpyrimidine

Chemical Shift (6, ppm) Assighment
~160 - 162 C-4

~158 - 160 C-2

~156 - 158 C-6

~115- 117 C-5

~18 - 20 -CHs

Note: Carbons in aromatic and heteroaromatic rings exhibit chemical shifts in characteristic

ranges, with substitutions influencing the final values.

Table 3: Predicted IR Absorption Bands for 4-Bromo-5-methylpyrimidine
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2980 - 2850 Medium-Weak Aliphatic C-H Stretch (-CHs)

1600 - 1450 Strong-Medium C=C.: z?n.d C=N Stretching in
Pyrimidine Ring

1450 - 1350 Medium -CHs Bending

1200 - 1000 Medium C-N Stretching

~700 - 500 Medium-Strong C-Br Stretch

Table 4: Predicted Mass Spectrometry Data for 4-Bromo-5-methylpyrimidine

m/z Value lon Description
Molecular ion peak, showing a
characteristic ~1:1 isotopic
172/174 [M]*
pattern due to the presence of
Bromine (7°Br and 8Br).
Fragment corresponding to the
93 [M-Br]*+

loss of the bromine atom.

Note: The molecular formula for 4-Bromo-5-methylpyrimidine is CsHsBrN2z with a molecular

weight of approximately 173.01 g/mol .[1] The monoisotopic mass is 171.96361 Da.[1]

Experimental Protocols

While specific experimental protocols for 4-Bromo-5-methylpyrimidine are not available, the

following are general methodologies typically employed for the spectroscopic analysis of

pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (typically 5-10
mgq) is dissolved in a deuterated solvent (e.g., CDCIz, DMSO-ds) in an NMR tube. *H and 13C
NMR spectra are recorded on a spectrometer, often at frequencies of 300 MHz or higher for 1H
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NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard,
commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy IR spectra can be obtained using various techniques. For solid
samples, a KBr pellet may be prepared by mixing a small amount of the compound with
potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total
Reflectance (ATR) can be used, where the sample is placed directly on a crystal (e.g., diamond
or germanium). Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl
or KBr). The spectrum is typically recorded over a range of 4000 to 400 cm~1.

Mass Spectrometry (MS) Mass spectra are typically acquired using techniques such as
Electron lonization (EI) or Electrospray lonization (ESI). For EI, the sample is introduced into
the mass spectrometer, where it is bombarded with a high-energy electron beam, causing
ionization and fragmentation. In ESI, the sample is dissolved in a solvent and sprayed through
a charged capillary, forming ions. The mass-to-charge ratio (m/z) of the resulting ions is then
measured.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a
chemical compound like 4-Bromo-5-methylpyrimidine.
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Compound Preparation

Synthesis of 4-Bromo-5-methylpyrimidine

:

Purification (e.g., Crystallization, Chromatography)

Spectroscopic

NMR Spectroscopy

(tH, 13C) IR Spectroscopy

Data Interpretation and Siructure Elucidation

NMR Spectral Data IR Spectral Data
(Chemical Shifts, Multiplicity, Integration) (Functional Group Identification)

MS Spectral Data
(Molecular Weight, Fragmentation)

Structure Confirmation of
4-Bromo-5-methylpyrimidine

Click to download full resolution via product

page

Caption: General workflow for the synthesis, spectroscopic analysis, and structural confirmation

of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 5-Bromo-4-methylpyrimidine | CSH5BrN2 | CID 12461863 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-5-methylpyrimidine: A
Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113584+#spectroscopic-data-for-4-bromo-5-
methylpyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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